(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide
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Description
(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide is a useful research compound. Its molecular formula is C11H18O8S and its molecular weight is 310.317. The purity is usually 95%.
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Scientific Research Applications
Natural Product Synthesis : Bohman et al. (2011) analyzed volatiles from metasternal glands of Triatoma species and identified new natural products related to your compound. They performed syntheses of optically active variants and determined relative configurations and enantiomeric compositions (Bohman et al., 2011).
Chemical Transformations : Ivanova et al. (2006) explored uncommon transformations of methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, a compound structurally related to yours, under the treatment with various bases, leading to different products depending on the applied base (Ivanova et al., 2006).
Synthesis for Pharmaceutical Intermediates : Mukarram et al. (2011) described a protocol for synthesizing a related compound, which is an important intermediate for the preparation of gemcitabine hydrochloride, a chemotherapy agent (Mukarram et al., 2011).
Antimicrobial Activity : Begum et al. (2019) synthesized and characterized novel amide derivatives of 1,3-dioxolane, which showed antimicrobial activities against various strains of bacteria and fungi (Begum et al., 2019).
Crystal Structure Analysis : Li et al. (2001) synthesized and analyzed the crystal structure of a compound containing a dioxolane ring, providing insights into its stereochemical configuration (Li et al., 2001).
Synthesis of D-ribo-phytosphingosine : Lombardo et al. (2006) utilized a related compound in the high-yield synthesis of D-ribo-phytosphingosine, highlighting its application in complex organic syntheses (Lombardo et al., 2006).
Properties
IUPAC Name |
ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMLTUZYEYHYHO-XLDPMVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@H](OS(=O)(=O)O1)[C@H]2COC(O2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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